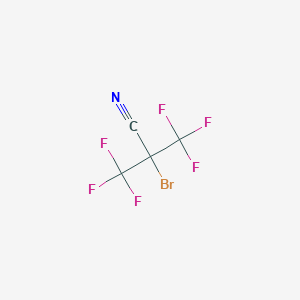

2-Bromo-2-cyanohexafluoropropane

Description

Contextual Significance within Organofluorine Chemistry

Organofluorine compounds, characterized by the presence of a carbon-fluorine bond, are of immense importance in modern research and industry. wikipedia.orgnih.gov The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to the development of a wide array of valuable products, from life-saving pharmaceuticals and high-performance polymers like Teflon to advanced refrigerants and agrochemicals. wikipedia.orgnih.govnumberanalytics.com

Per- and polyfluoroalkyl substances (PFAS) are a significant class within organofluorine chemistry, known for their high thermal stability and resistance to degradation. wikipedia.orgnih.gov 2-Bromo-2-cyanohexafluoropropane, with its C4BrF6N formula, falls into this category. Such compounds are often explored as specialized building blocks or intermediates in organic synthesis. The presence of multiple functional groups—a bromine atom, a cyano group, and two trifluoromethyl groups—on a single carbon atom makes it a potentially versatile reagent for introducing the hexafluoroisopropylidene moiety or other complex fluorinated fragments into larger molecules.

The development of fluorinated building blocks is a crucial aspect of organofluorine chemistry, providing accessible starting materials for the synthesis of more complex molecules. wikipedia.org Compounds like this compound can be seen in this context as a niche reagent, offering a unique combination of reactive sites for researchers exploring the synthesis of novel fluorinated compounds.

Overview of Structural Features and Their Chemical Implications

The structure of this compound is key to its chemical behavior. The central quaternary carbon is bonded to four distinct and influential groups: two trifluoromethyl (-CF3) groups, a bromine (-Br) atom, and a cyano (-CN) group.

The two trifluoromethyl groups are powerful electron-withdrawing groups. This electronic effect significantly influences the reactivity of the adjacent functional groups. The high electronegativity of the fluorine atoms polarizes the C-CF3 bonds, which in turn affects the stability of any potential intermediates formed during reactions.

The bromine atom is a good leaving group in nucleophilic substitution reactions. However, the tertiary nature of the carbon to which it is attached, combined with the steric bulk of the two trifluoromethyl groups, would likely hinder direct SN2-type displacement. Instead, reactions involving the departure of the bromide ion might proceed through an SN1-type mechanism, involving the formation of a tertiary carbocation. The stability of this carbocation would be a critical factor in such reactions.

The cyano group (-C≡N) is a versatile functional group. It is also strongly electron-withdrawing and can participate in a variety of chemical transformations. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. noaa.govturito.com The reactivity of the nitrile group in this specific molecule would be modulated by the adjacent electron-withdrawing trifluoromethyl groups.

The combination of these structural features suggests that this compound could be a precursor to a range of other highly functionalized fluorinated compounds. For instance, the bromine atom could be replaced via nucleophilic substitution or participate in radical reactions, while the cyano group could be transformed into other functional groups.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4BrF6N |

| Molecular Weight | 255.94 g/mol |

| Boiling Point | 59 °C |

| Density | 1.661 g/cm³ |

| Synonyms | 2-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile, Bis(trifluoromethyl)bromoacetonitrile |

Note: The data in this table is compiled from available chemical supplier information, as detailed research publications with this data are scarce.

Historical Development and Initial Research Trajectories of Related Compounds

The history of organofluorine chemistry dates back to the 19th century, with significant advancements occurring during and after World War II, driven by the need for new materials with unique properties. nih.govresearchgate.net The development of methods to introduce fluorine into organic molecules, such as the Swarts reaction which involves halogen exchange, was a pivotal moment in the field. wikipedia.org

The synthesis of small, functionalized perfluorinated molecules has been a long-standing area of interest. For example, the preparation of perfluoroalkyl bromides and iodides has been crucial for their use as precursors to a wide range of other fluorinated compounds through Grignard-type reactions or radical additions. wikipedia.org

The synthesis of α-bromo-α-cyano compounds also has a history rooted in the exploration of new chemical intermediates. For instance, a 1967 patent described the preparation of 2-bromo-2-cyanoacetamide (B75607) by the direct reaction of bromine with 2-cyanoacetamide (B1669375) in specific solvents. google.com This highlights the ongoing efforts to develop methods for creating molecules with this particular arrangement of functional groups.

While specific historical research trajectories for this compound are not well-documented in readily available literature, the development of related compounds suggests that its synthesis would have been driven by the desire to create novel fluorinated building blocks. The initial research goals for such compounds would likely have been to explore their utility in synthesizing new pharmaceuticals, agrochemicals, or polymers with enhanced properties conferred by the hexafluoroisopropyl group. The combination of a reactive bromine atom and a versatile cyano group on a thermally and chemically stable perfluorinated backbone would have been a strong motivator for its synthesis and investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMDBLCFKPRPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371230 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-56-8 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 2 Cyanohexafluoropropane

Direct Halogenation and Cyanation Strategies

The direct introduction of both a bromine atom and a cyano group onto the C2 position of a hexafluoropropane derivative is a primary synthetic challenge. This section details the key approaches for achieving this transformation.

Radical-Mediated Bromination Approaches

Radical bromination is a common method for the functionalization of alkanes, and its principles can be extended to fluorinated systems. youtube.comresearchgate.netresearchgate.net The reaction typically proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps. For the synthesis of 2-Bromo-2-cyanohexafluoropropane, a plausible precursor is hexafluoroisobutyronitrile.

The propagation steps would involve the abstraction of a hydrogen atom from a suitable precursor by a bromine radical, followed by the reaction of the resulting carbon-centered radical with molecular bromine. The high selectivity of bromine radicals for tertiary hydrogens makes this approach theoretically feasible for precursors with a hydrogen at the C2 position. youtube.comyoutube.com The use of radical initiators such as azobisisobutyronitrile (AIBN) or photochemical initiation with UV light is typically required to generate the initial bromine radicals. researchgate.net

Table 1: Hypothetical Reaction Conditions for Radical Bromination of Hexafluoroisobutyronitrile

| Parameter | Condition | Rationale |

| Substrate | Hexafluoroisobutyronitrile | Possesses the required carbon skeleton and cyano group. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, minimizing side reactions. google.com |

| Initiator | AIBN or UV light (365 nm) | To initiate the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl4) | Inert solvent commonly used for radical halogenations. |

| Temperature | 70-90 °C (for AIBN) or room temp (for UV) | To facilitate radical initiation and propagation. |

| Reaction Time | 4-12 hours | Dependent on reaction scale and efficiency. |

Nucleophilic and Electrophilic Cyanation Protocols

Nucleophilic Cyanation: An alternative pathway involves the nucleophilic displacement of a suitable leaving group on a 2-bromo-2-substituted hexafluoropropane precursor. A common approach for introducing a cyano group is through reaction with a metal cyanide, such as sodium or potassium cyanide. acs.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the cyanide ion.

For a tertiary substrate like a 2-bromo-2-substituted hexafluoropropane, the reaction likely proceeds through an SN1-type mechanism due to the steric hindrance around the reaction center. The strong electron-withdrawing effect of the trifluoromethyl groups would destabilize a potential carbocation intermediate, making harsh reaction conditions potentially necessary. Phase-transfer catalysis can be employed to facilitate the reaction between the organic-soluble substrate and the water-soluble cyanide salt, improving reaction rates and yields. mdpi.comijirset.comacs.orggoogle.comnih.gov

Table 2: Hypothetical Conditions for Nucleophilic Cyanation of a 2-Bromohexafluoropropane Derivative

| Parameter | Condition | Rationale |

| Substrate | 2-Bromo-2-(trifluoromethyl)pentafluoropropane | A plausible precursor with the necessary bromine and fluoroalkane structure. |

| Cyanating Agent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Common and effective sources of the cyanide nucleophile. |

| Solvent | DMF or DMSO | Polar aprotic solvents that solvate the cation, increasing the nucleophilicity of the cyanide anion. |

| Catalyst | Tetrabutylammonium bromide (TBAB) | A phase-transfer catalyst to facilitate the reaction between phases. |

| Temperature | 80-120 °C | Elevated temperatures are often required for nucleophilic substitution on hindered substrates. |

| Reaction Time | 12-24 hours | Dependent on substrate reactivity and reaction conditions. |

This table presents a hypothetical reaction setup based on general principles of nucleophilic cyanation and phase-transfer catalysis. Specific experimental data for this reaction is not widely published.

Electrophilic Cyanation: While less common for this type of substrate, electrophilic cyanation could theoretically be employed. This would involve the reaction of a carbanion or organometallic derivative of hexafluoropropane with an electrophilic cyanating agent. However, the generation of a stable carbanion at the C2 position of hexafluoropropane is challenging due to the presence of the electron-withdrawing trifluoromethyl groups.

Precursor Synthesis and Transformation Pathways

The synthesis of this compound is heavily reliant on the availability of suitable precursors. A key precursor is hexafluoroisobutyronitrile, which can be synthesized through various routes. One potential pathway involves the reaction of hexafluoroacetone (B58046) with ammonia (B1221849) to form the corresponding imine, followed by dehydration to the nitrile.

Another critical precursor would be a 2-bromo-substituted hexafluoropropane derivative for subsequent nucleophilic cyanation. For instance, 2-bromoheptafluoropropane (B1586825) can be prepared through the bromination of heptafluoropropane or via the fluorination of a brominated precursor. rsc.org The synthesis of such precursors often involves multi-step sequences and requires careful control of reaction conditions to achieve desired selectivity.

Optimization of Reaction Conditions and Yield Enhancement in Fluorinated Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the challenges associated with handling highly fluorinated compounds. Key parameters for optimization include temperature, reaction time, solvent choice, and the stoichiometry of reactants and catalysts.

In radical bromination reactions, controlling the concentration of the brominating agent is critical to prevent over-bromination. The use of N-bromosuccinimide (NBS) is a common strategy to maintain a low and steady concentration of bromine. google.com For nucleophilic cyanation, the choice of phase-transfer catalyst and solvent system can significantly impact the reaction rate and yield. ijirset.comacs.orgnih.gov The use of crown ethers or cryptands can also enhance the solubility and reactivity of the cyanide salt.

Stereochemical Control in Synthesis of Substituted Hexafluoropropanes

While this compound itself is achiral, the principles of stereochemical control are vital when considering the synthesis of substituted derivatives where the C2 position could become a stereocenter. The synthesis of chiral fluorinated compounds is a significant area of research, often employing chiral catalysts or auxiliaries.

For instance, in nucleophilic substitution reactions, the use of chiral phase-transfer catalysts can induce enantioselectivity. Similarly, in radical reactions, the use of chiral ligands on a metal catalyst could potentially influence the stereochemical outcome. The development of stereoselective methods for the synthesis of related fluorinated compounds provides a foundation for creating chiral analogs of this compound.

Novel Catalytic and Green Chemistry Approaches in Synthetic Routes

The development of more sustainable and efficient synthetic methods is a key focus in modern chemistry. This includes the use of novel catalysts and the application of green chemistry principles to the synthesis of this compound.

Catalytic Approaches: The use of transition metal catalysts could offer alternative pathways for both bromination and cyanation. For example, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the cyano group. Catalytic methods often offer milder reaction conditions and higher selectivity compared to stoichiometric reagents.

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve:

Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally benign alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Catalysis: Employing catalytic methods to reduce waste and improve efficiency.

The application of these principles can lead to more sustainable and cost-effective manufacturing processes for this and other highly functionalized fluorinated compounds.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 2 Cyanohexafluoropropane

Pathways of C-Br Bond Activation and Cleavage

The carbon-bromine (C-Br) bond is a key reactive site in 2-bromo-2-cyanohexafluoropropane. Its cleavage can proceed through two primary pathways, leading to distinct reactive intermediates.

Homolytic Cleavage and Radical Intermediates

The C-Br bond can undergo homolytic cleavage, where the bonding electrons are distributed evenly between the carbon and bromine atoms, to generate a 2-cyanohexafluoropropyl radical and a bromine radical. This process is typically initiated by ultraviolet (UV) light or radical initiators. The resulting highly electrophilic fluorinated radical is stabilized by the presence of the electron-withdrawing trifluoromethyl groups.

Heterolytic Cleavage and Ionic Intermediates (e.g., Carbocation Formation)

Alternatively, the C-Br bond can cleave heterolytically, with both bonding electrons being transferred to the more electronegative bromine atom, forming a bromide ion and a 2-cyanohexafluoropropyl carbocation. This process is generally facilitated by the presence of a Lewis acid or a polar, ionizing solvent. The stability of the resulting carbocation would be significantly influenced by the powerful electron-withdrawing effects of the two trifluoromethyl groups and the cyano group, making its formation less favorable than a corresponding non-fluorinated carbocation.

Reactivity of the Nitrile (Cyano) Group

The cyano (C≡N) group in this compound presents another center for chemical transformations, characterized by the electrophilic nature of the carbon atom.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is susceptible to attack by nucleophiles. This can lead to a variety of addition products. For instance, hydrolysis under acidic or basic conditions would be expected to convert the nitrile to a carboxylic acid or a carboxylate salt, respectively, proceeding through an intermediate amide. chemistrysteps.com The reaction is initiated by the protonation of the nitrogen in acidic media or the direct attack of a hydroxide (B78521) ion in basic media, followed by the addition of water. chemistrysteps.com

Table 1: Theoretical Nucleophilic Additions to the Nitrile Group

| Nucleophile | Reagent Example | Expected Product |

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | Carboxylic Acid or Carboxylate |

| Hydride | LiAlH₄ | Primary Amine |

| Grignard Reagent | RMgX | Ketone (after hydrolysis) |

This table presents theoretical outcomes based on the general reactivity of nitriles.

Transformations Involving Nitrogen-Containing Derivatives

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation involves the successive addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile in certain reactions, such as the Ritter reaction, where it can attack a carbocation to form a new carbon-nitrogen bond. chemistrysteps.com

Influence of the Hexafluoropropane Moiety on Reactivity

Firstly, it significantly increases the electrophilicity of the central carbon atom, making the C-Br bond more susceptible to nucleophilic attack. Secondly, the fluorine atoms provide steric shielding, which can hinder the approach of bulky reagents to the reactive centers.

Research on related fluorinated compounds has shown that the activation of C-F bonds, which are typically very strong, can be achieved using Lewis acids in specific solvent systems like hexafluoro-2-propanol (HFIP). nih.gov While the C-Br bond is weaker and more reactive than a C-F bond, the principles of activating inert bonds in highly fluorinated systems could potentially be applied to control the reactivity of this compound. The use of a hydrogen-bonding donor solvent, for instance, could facilitate the heterolytic cleavage of the C-Br bond by stabilizing the leaving bromide ion. nih.gov

Electronic Effects of Fluorine Atoms (e.g., Inductive Effects, Hyperconjugation)

The six fluorine atoms on the two trifluoromethyl (-CF₃) groups exert a profound influence on the molecule's electronic properties. Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (often denoted as -I). unipr.it This effect has several key consequences:

Polarization of Bonds: The fluorine atoms pull electron density away from the carbon atoms of the trifluoromethyl groups. This effect is transmitted through the carbon-carbon single bond to the central carbon atom, making it significantly more electron-deficient (electrophilic) than the analogous carbon in a non-fluorinated alkane.

Destabilization of Cationic Intermediates: In reactions that might proceed through a carbocation intermediate (such as an Sₙ1 reaction), the strong inductive effect of the -CF₃ groups would severely destabilize an adjacent positive charge. This is in stark contrast to alkyl groups (-CH₃), which are electron-donating and help stabilize carbocations.

Bond Strength: The presence of multiple fluorine atoms strengthens the adjacent C-C bonds. habitablefuture.org

Hyperconjugation, a stabilizing interaction involving the delocalization of sigma electrons, is generally not considered a significant factor for the C-F bond in the context of stabilizing adjacent reactive centers in the same way it is for C-H bonds. The primary electronic influence remains the powerful inductive effect.

Steric Hindrance Considerations of Trifluoromethyl Groups

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. The trifluoromethyl group, despite fluorine's relatively small van der Waals radius (1.47 Å) compared to other halogens, is significantly larger than a hydrogen atom (1.20 Å) and exerts considerable steric bulk. In this compound, the central carbon atom is shielded by two bulky trifluoromethyl groups, the bromine atom, and the cyano group.

This significant steric congestion has a critical impact on potential reaction pathways. For instance, it makes backside attack by a nucleophile, as required for an Sₙ2 reaction mechanism, extremely difficult, if not impossible. libretexts.org Therefore, reaction mechanisms that avoid such a sterically demanding transition state are strongly favored.

Selected Reaction Types Involving this compound

While specific documented reactions of this compound are scarce in readily available literature, its reactivity can be predicted based on its structural features.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, typically involving an organohalide and a palladium or nickel catalyst. For this compound, the C-Br bond is the reactive site for such transformations. The general mechanism would involve the oxidative addition of the C-Br bond to a low-valent metal catalyst.

However, the substrate presents challenges. The strong electron-withdrawing nature of the perfluoroalkyl and cyano groups can influence the rate and efficiency of the oxidative addition step. While these reactions are well-established for a wide range of alkyl halides, their application to heavily fluorinated tertiary systems like this is not extensively documented. A successful reaction would likely require carefully optimized conditions, including the choice of catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Cross-Coupling of Alkyl Halides

| Reaction Type | Typical Catalyst | Coupling Partner | Typical Base | Common Solvent |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organoboron reagent | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal alkyne | Et₃N, Piperidine | THF, DMF |

| Heck | Pd(OAc)₂, PdCl₂ | Alkene | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Cycloaddition Reactions

The cyano group (-C≡N) in this compound contains a triple bond and can participate in cycloaddition reactions. A well-known example of this reactivity for nitriles is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid. The electron-withdrawing environment of the nitrile in the target molecule could potentially influence its reactivity as a dipolarophile in such reactions.

Substitution Reactions (Nucleophilic and Electrophilic on Adjacent Carbons)

Nucleophilic substitution is a highly probable reaction pathway for this compound, focusing on the replacement of the bromide leaving group.

Mechanism: Due to the extreme steric hindrance at the tertiary carbon center, an Sₙ2 mechanism is considered highly improbable . libretexts.org The favored pathway would be an Sₙ1 mechanism , which proceeds through a two-step process involving the formation of a tertiary carbocation intermediate.

Reactivity: The rate-determining step in an Sₙ1 reaction is the formation of the carbocation. As discussed in section 3.3.1, the two -CF₃ groups and the -CN group are strongly electron-withdrawing and would significantly destabilize the carbocation. This makes the Sₙ1 reaction for this compound likely much slower than for a non-fluorinated analogue like 2-bromo-2-methylpropane. The reaction would likely require forcing conditions, such as heating with a stable nucleophile.

Competition with Elimination: Sₙ1 reactions are often in competition with E1 elimination reactions, where a proton is removed from an adjacent carbon to form an alkene. However, in this specific molecule, there are no hydrogen atoms on the adjacent carbons to be eliminated. Therefore, E1 elimination is not a possible side reaction .

Electrophilic substitution on the adjacent trifluoromethyl carbons is not a feasible reaction pathway due to the high strength of the C-F bonds and the lack of any electron density to attract an electrophile.

Table 2: Comparison of Structural Features for Nucleophilic Substitution

| Feature | 2-Bromo-2-methylpropane | This compound | Impact on Reactivity |

|---|---|---|---|

| Substrate Type | Tertiary Alkyl Halide | Tertiary Alkyl Halide | Favors Sₙ1/E1 over Sₙ2 for both. |

| Steric Hindrance | High (from 3 -CH₃ groups) | Very High (from 2 -CF₃ groups) | Sₙ2 pathway is blocked. libretexts.org |

| Electronic Effect of Substituents | Electron-donating (-CH₃) | Strongly electron-withdrawing (-CF₃, -CN) | Stabilizes carbocation (faster Sₙ1). |

| Potential for Elimination (E1) | Yes (β-hydrogens present) | No (no β-hydrogens) | No competition from elimination. |

Rearrangement Reactions

Rearrangement reactions in alkyl halides, such as hydride or alkyl shifts, typically occur via a carbocation intermediate to form a more stable carbocation. Given that the tertiary carbocation that would be formed from this compound is already at a site of maximum substitution and is electronically destabilized, further rearrangement to an even less stable primary or secondary carbocation is not an energetically favorable process. Therefore, significant rearrangement reactions are not expected for this compound under typical substitution conditions.

Advanced Characterization Techniques in Research on 2 Bromo 2 Cyanohexafluoropropane

Spectroscopic Methodologies for Elucidating Reaction Intermediates and Products

Spectroscopy is a cornerstone in the study of 2-Bromo-2-cyanohexafluoropropane, providing detailed insights into its molecular structure and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) in Mechanistic Studies

Multinuclear NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules in solution. excillum.com A comprehensive analysis using various nuclei provides an unambiguous confirmation of the compound's identity and is crucial for tracking reaction pathways.

¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. The chemical shift of this peak would be indicative of the electronic environment created by the adjacent bromine and cyano groups. In similar hexafluoropropane derivatives, the signals for such CF₂ groups appear in specific regions of the spectrum. researchgate.net

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound is predicted to display three distinct signals corresponding to the three types of carbon atoms: the trifluoromethyl carbons, the central quaternary carbon, and the nitrile carbon. The chemical shifts are influenced by the electronegative substituents. The nitrile carbon typically appears in the 115–120 ppm region. nih.gov The quaternary carbon bonded to bromine and fluorine-containing groups would be significantly shifted, while the trifluoromethyl carbons would show characteristic coupling with the attached fluorine atoms (¹JC-F).

¹H NMR: Given that this compound contains no hydrogen atoms, the ¹H NMR spectrum would be expected to be blank. This technique is, therefore, primarily used as a rapid method to assess the purity of a sample, specifically to detect the presence of any proton-containing impurities or starting materials. researchgate.net

¹⁵N NMR: The nitrile functional group can be directly observed using ¹⁵N NMR spectroscopy. While ¹⁵N has low natural abundance and sensitivity, modern NMR techniques can provide valuable data. Nitriles typically exhibit ¹⁵N chemical shifts in the range of 225 to 240 ppm relative to a standard like nitromethane. osti.govspectroscopyonline.com This analysis can be used to confirm the presence of the nitrile group and study its electronic environment, which may change during the course of a reaction.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling |

| ¹⁹F | ~ -70 to -80 | Singlet | None |

| ¹³C (CF₃) | ~ 120 | Quartet | ¹JC-F |

| ¹³C (C-Br) | ~ 40-60 | Septet | ²JC-F |

| ¹³C (CN) | ~ 115-120 | Septet | ³JC-F |

| ¹⁵N (CN) | ~ 225-240 | Singlet | None |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by very strong absorption bands corresponding to the C-F bond stretches, typically found in the 1100-1300 cm⁻¹ region. A sharp and intense absorption characteristic of the nitrile group (C≡N) stretch is expected near 2240-2260 cm⁻¹. ncl.ac.uk The C-Br stretch appears at lower wavenumbers, usually in the 500-600 cm⁻¹ range. The absence of bands in the C-H stretching region (2800-3000 cm⁻¹) is a key indicator of the perhalogenated structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N triple bond, being highly polarizable, should give a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum. libretexts.org The symmetrical vibrations of the C(CF₃)₂ moiety are also expected to be strong in the Raman spectrum, whereas the highly polar C-F bonds that dominate the IR spectrum will be weaker. This complementarity is crucial for a complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Nitrile | C≡N Stretch | 2240-2260 | Medium-Strong, Sharp | Strong, Sharp |

| Trifluoromethyl | C-F Stretch | 1100-1300 | Very Strong | Weak-Medium |

| Bromoalkane | C-Br Stretch | 500-600 | Medium-Strong | Medium |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would exhibit several characteristic features. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion (M⁺) peak would appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). nist.gov

Fluorinated compounds are known to undergo extensive fragmentation. nist.govjeol.com The molecular ion peak itself may be weak or entirely absent. nist.gov Common fragmentation pathways would likely involve the loss of a bromine atom or a trifluoromethyl group. The most abundant ion peak in the spectrum (the base peak) could correspond to the [M-Br]⁺ fragment or the CF₃⁺ ion (m/z = 69). Softer ionization techniques, such as field ionization (FI), may be employed to enhance the observation of the molecular ion. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

| Molecular Ion | [C₄BrF₆N]⁺ | 274/276 | Isotopic doublet due to ⁷⁹Br/⁸¹Br |

| Loss of Bromine | [C₄F₆N]⁺ | 195 | Likely a significant fragment |

| Loss of CF₃ | [C₃BrF₃N]⁺ | 205/207 | Isotopic doublet due to ⁷⁹Br/⁸¹Br |

| Trifluoromethyl Cation | [CF₃]⁺ | 69 | Often the base peak in fluorocarbons |

| Loss of Br and CN | [C₃F₆]⁺ | 150 | Result of further fragmentation |

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are vital for separating this compound from reaction mixtures and for assessing its purity.

Given its expected volatility, Gas Chromatography (GC) is the most suitable technique. nih.gov A sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. For halogenated compounds, columns with non-polar or mid-polarity stationary phases, such as those based on polysiloxanes, are often effective. osti.gov

The coupling of GC with a mass spectrometer (GC-MS) is an exceptionally powerful combination for the analysis of reaction products. nih.gov It allows for the separation of individual components in a mixture, followed by their immediate identification based on their mass spectra. This is invaluable for identifying byproducts and understanding reaction mechanisms. Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for highly complex mixtures to achieve superior separation of fluorinated compounds. uq.edu.au

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is likely a liquid or volatile solid at room temperature, X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of its solid derivatives. diamond.ac.ukwikipedia.org

This technique requires a single, well-ordered crystal. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. By analyzing the position and intensity of these spots, a detailed 3D model of the electron density, and thus the atomic arrangement, can be constructed. excillum.com This provides unequivocal information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For air- or moisture-sensitive derivatives, specialized handling techniques, such as using perfluorinated oils and a cryostream, can be used to protect the crystal during analysis. researchgate.net The structural data obtained is crucial for understanding structure-property relationships and for rational molecular design.

Theoretical and Computational Chemistry Studies of 2 Bromo 2 Cyanohexafluoropropane

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

There are no specific studies in the accessible scientific literature that employ Density Functional Theory (DFT) to elucidate the reaction pathways of 2-Bromo-2-cyanohexafluoropropane. DFT is a powerful computational tool for modeling chemical reactions, capable of determining transition state geometries and activation energies. nih.govrsc.org However, no published research applies this methodology to explore the mechanisms of reactions involving this compound, such as its potential decomposition pathways or its reactivity with other chemical species.

Molecular Dynamics Simulations of Intermolecular Interactions

No molecular dynamics (MD) simulation studies specifically investigating the intermolecular interactions of this compound are available in the current body of scientific literature. MD simulations are utilized to model the behavior of molecules over time, providing insights into bulk properties and intermolecular forces such as dipole-dipole interactions and van der Waals forces. nih.gov Without such studies, detailed information on the nature and strength of how this compound molecules interact with each other in a condensed phase remains unquantified.

Prediction of Reactivity and Selectivity via Computational Models

Computational models to predict the reactivity and selectivity of this compound have not been a subject of published research. Such models often use data from quantum mechanics and DFT to forecast how a molecule will behave in different chemical environments, including its susceptibility to nucleophilic or electrophilic attack and the likely outcomes of its reactions. The absence of these computational studies means that predictions regarding the reactivity and selectivity of this compound are not available in the scientific literature.

Derivatization and Analogues of 2 Bromo 2 Cyanohexafluoropropane

Synthesis and Reactivity of Related Fluorinated Cyanobromopropanes

The synthesis of fluorinated cyanobromopropanes, particularly those with a high degree of fluorination, presents unique challenges due to the influence of the fluorine atoms on the reactivity of adjacent carbon centers. While the direct synthesis of 2-bromo-2-cyanohexafluoropropane is not widely documented in readily available literature, the synthesis of analogous compounds provides insight into potential synthetic strategies.

One notable example is the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone. This compound, a useful synthon for preparing bromodifluoromethyl-substituted thiazoles, is synthesized in a two-step process. The initial step involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with methyl magnesium bromide in diethyl ether at low temperatures. The subsequent bromination of the resulting intermediate using bromine in trifluoroacetic acid yields 1,3-dibromo-1,1-difluoro-2-propanone. nih.gov This method highlights a pathway to creating a brominated and fluorinated propane (B168953) backbone.

Another relevant synthesis is that of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. This compound is prepared by the dropwise addition of bromine to a solution of tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide. prepchem.com This demonstrates a method for introducing a bromine atom to a highly fluorinated propane central carbon.

The reactivity of these compounds is heavily influenced by the polarization of the carbon-halogen bond and the stability of the potential carbocation or carbanion intermediates. In general, alkyl halides undergo nucleophilic substitution reactions through either an S(_N)1 or S(_N)2 mechanism. youtube.comyoutube.com The S(_N)1 mechanism involves the formation of a carbocation intermediate, which is favored for tertiary alkyl halides due to the stabilizing effect of the alkyl groups. youtube.com The S(_N)2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs, and it is more common for primary and secondary alkyl halides. youtube.com

For highly fluorinated compounds like this compound, the strong electron-withdrawing nature of the trifluoromethyl and cyano groups would significantly destabilize any potential carbocation at the C2 position, making an S(_N)1 pathway less likely. Conversely, the steric hindrance from the bulky trifluoromethyl groups would impede a backside attack, making a traditional S(_N)2 reaction challenging. The reactivity is therefore expected to be complex and may involve alternative mechanisms.

The reaction of related α-bromo phenylacetates with triethylamine (B128534) tris(hydrogen fluoride) (Et(_3)N·3HF) has been shown to produce the corresponding fluorinated products, demonstrating a nucleophilic fluorine substitution. nih.gov This suggests that under the right conditions, the bromine atom in this compound could potentially be displaced by other nucleophiles.

Introduction of Additional Functional Groups on the Hexafluoropropane Backbone

A functional group is a specific group of atoms or bonds within a compound that is responsible for the characteristic chemical reactions of that compound. libretexts.orgyoutube.comyoutube.com Common functional groups include alcohols, ethers, amines, aldehydes, ketones, carboxylic acids, esters, and amides. libretexts.orgyoutube.comyoutube.com

While direct C-H functionalization of a saturated hexafluoropropane is not straightforward, functionalized hexafluoropropane derivatives can be synthesized. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) is a commercially available compound that can be used as a starting material for further reactions. mdpi.com This alcohol contains a hydroxyl group on the hexafluoropropane backbone, which can be a site for further chemical transformations.

The synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines via a Friedel–Crafts reaction promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates the utility of functionalized hexafluoropropanes in more complex syntheses. mdpi.com Although this reaction uses HFIP as a promoter rather than a reactant to be functionalized, it showcases the chemical environment of a hexafluorinated propane derivative.

The table below lists some common functional groups that could theoretically be incorporated into molecules containing a hexafluoropropane backbone, along with their characteristic properties.

| Functional Group | Formula | Class of Compound |

| Hydroxyl | -OH | Alcohol |

| Carbonyl | >C=O | Ketone/Aldehyde |

| Carboxyl | -COOH | Carboxylic Acid |

| Amino | -NH(_2) | Amine |

| Cyano | -C≡N | Nitrile |

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of halogenated propanes and their reactivity is a fundamental concept in organic chemistry. The nature of the halogen, the degree of fluorination, and the presence of other functional groups all play a crucial role in determining the reaction pathways and rates.

The reactivity of alkyl halides in nucleophilic substitution reactions generally increases in the order of C-F < C-Cl < C-Br < C-I. msu.edu This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, making the heavier halogens better leaving groups. msu.edu Therefore, an analogue of this compound where bromine is replaced by iodine would be expected to be more reactive towards nucleophiles, while a chloro-analogue would be less reactive.

The polarity of the carbon-halogen bond also influences reactivity. The C-F bond is the most polar, while the C-I bond is the least polar. openochem.org This polarity makes the carbon atom in the C-X bond electrophilic and susceptible to attack by nucleophiles. openochem.org

The degree of fluorination has a profound effect on reactivity. The strong electron-withdrawing nature of fluorine atoms stabilizes the partial negative charge on the halogen in the transition state of a nucleophilic substitution reaction. However, as mentioned earlier, it destabilizes carbocation intermediates, which can hinder S(_N)1 reactions.

In the case of analogues of this compound, the presence of two trifluoromethyl groups and a cyano group at the C2 position creates a highly electron-deficient carbon center. This electronic effect would make the bromine atom a good leaving group. However, the steric bulk of these groups would likely inhibit an S(_N)2-type backside attack. This suggests that the reactivity of these analogues will be a delicate balance between electronic and steric factors.

Studies on the fluorination of alkyl bromides have shown that the reaction mechanism can be complex, sometimes involving radical intermediates. princeton.edu The reactivity of analogues of this compound may therefore not be limited to simple nucleophilic substitution pathways and could involve more intricate mechanisms depending on the specific reactant and reaction conditions.

The following table summarizes the expected impact of structural modifications on the reactivity of this compound analogues.

| Structural Modification | Expected Effect on Reactivity | Rationale |

| Replacing Bromine with Iodine | Increased Reactivity | Weaker C-I bond, better leaving group. msu.edu |

| Replacing Bromine with Chlorine | Decreased Reactivity | Stronger C-Cl bond, poorer leaving group. msu.edu |

| Replacing a CF(_3) group with a less fluorinated alkyl group | Increased S(_N)1 reactivity, possible decrease in leaving group ability | Less destabilization of carbocation, reduced inductive effect. |

| Removing the Cyano group | Altered electronic and steric environment | The cyano group is strongly electron-withdrawing and contributes to the overall reactivity. |

Environmental Chemistry and Degradation Studies of 2 Bromo 2 Cyanohexafluoropropane Academic Perspective

Atmospheric Photolysis and Hydrolysis Pathways

The atmospheric fate of 2-Bromo-2-cyanohexafluoropropane is likely influenced by photolysis due to the presence of a carbon-bromine (C-Br) bond. Generally, organobromine compounds can undergo photodecomposition when exposed to sunlight. wikipedia.orgua.es The energy from ultraviolet (UV) radiation can be sufficient to cleave the C-Br bond, which is typically weaker than carbon-fluorine (C-F) or carbon-carbon (C-C) bonds. wikipedia.org This initial photolytic cleavage would generate a highly reactive bromine radical and a hexafluoropropyl cyanoradical. These reactive species would then be expected to participate in a cascade of secondary reactions with atmospheric constituents such as oxygen and water vapor. The rate of photodecomposition is dependent on factors like the absorption cross-section of the molecule and the quantum yield of the dissociation process. ua.esnih.gov

Table 1: Postulated Initial Degradation Reactions of this compound

| Degradation Pathway | Initiating Factor | Potential Initial Products | Environmental Compartment |

| Atmospheric Photolysis | UV Radiation | Bromine radical, Hexafluoropropyl cyanoradical | Atmosphere |

| Hydrolysis | Water (acid/base catalyzed) | 2-Bromo-2-carboxyhexafluoropropane, Ammonia (B1221849) | Aquatic Systems |

Note: This table is based on theoretical pathways in the absence of specific experimental data.

Biotic and Abiotic Degradation Mechanisms in Environmental Compartments

The persistence of this compound in the environment is expected to be high due to its hexafluorinated structure. Polyfluorinated compounds are notoriously resistant to both biotic and abiotic degradation. nih.govresearchgate.net The strength of the C-F bond makes these compounds recalcitrant to microbial attack. fao.orgmdpi.com

Biotic Degradation: Microbial degradation of highly halogenated compounds is often slow and may only occur under specific environmental conditions. nih.govnih.gov While some microorganisms are capable of degrading cyanides, often using them as a nitrogen source, the presence of six fluorine atoms and a bromine atom on the propane (B168953) backbone would likely inhibit most enzymatic activities. nih.gov The high stability of the perfluorinated portion of the molecule makes it a poor substrate for microbial enzymes. nih.gov

Transformation Products and Environmental Persistence Studies

Without experimental studies, the transformation products of this compound can only be postulated.

Potential Transformation Products:

From Photolysis: The initial radical species could lead to the formation of various smaller, oxygenated, and halogenated compounds in the atmosphere.

From Hydrolysis: The primary and stable transformation product from complete hydrolysis of the cyano group would be 2-Bromo-2-carboxyhexafluoropropane .

From Reductive Debromination: Abiotic or biotic reductive processes could lead to the formation of 2-Cyanohexafluoropropane .

Given the general persistence of polyfluorinated compounds, it is highly probable that this compound and its primary transformation products would be environmentally persistent. nih.govresearchgate.net These substances can bioaccumulate in living organisms and are often referred to as "forever chemicals" due to their resistance to natural degradation processes. researchgate.netnih.gov The lack of specific persistence studies for this compound means that its half-life in various environmental compartments (air, water, soil) remains unknown.

Future Perspectives and Emerging Research Avenues for 2 Bromo 2 Cyanohexafluoropropane

Integration in Sustainable Chemical Processes

The integration of highly fluorinated compounds like 2-Bromo-2-cyanohexafluoropropane into sustainable chemical processes presents both opportunities and challenges. The high stability of C-F bonds often translates to environmental persistence. However, the reactivity of the C-Br bond and the functionality of the cyano group offer pathways for its transformation into other valuable molecules, potentially under green chemistry conditions.

Future research could focus on utilizing this compound as a more environmentally benign building block compared to other persistent fluorinated compounds. sigmaaldrich.com Its application in syntheses that minimize waste and energy consumption, such as one-pot reactions and processes employing renewable resources, would be a key area of investigation. For instance, photocatalytic processes that can be driven by visible light could enable the activation of the C-Br bond under mild conditions, avoiding the need for harsh reagents. lookchem.com

Table 1: Potential Green Chemistry Applications of this compound

| Research Area | Proposed Application | Sustainability Benefit |

|---|---|---|

| Photocatalysis | Visible-light mediated atom transfer radical addition (ATRA) reactions. | Reduced energy consumption and use of mild reaction conditions. lookchem.com |

| Flow Chemistry | Continuous flow synthesis of derivatives. | Improved safety, efficiency, and scalability; reduced waste. |

| Biocatalysis | Enzymatic transformation of the cyano group. | High selectivity and biodegradability of catalysts. |

Exploration of Novel Catalytic Transformations

The presence of a reactive bromine atom makes this compound a prime candidate for a variety of catalytic transformations. Drawing parallels from the broader class of fluoroalkyl bromides, several promising research avenues emerge. lookchem.com

One of the most explored areas for similar compounds is their use in atom transfer radical addition (ATRA) reactions. lookchem.com Research into the use of copper or iridium-based photocatalysts could facilitate the addition of the 2-cyanohexafluoropropyl radical to alkenes and alkynes, providing a direct route to complex fluorinated molecules. lookchem.com The development of new catalytic systems that can selectively activate the C-Br bond in the presence of the cyano group would be a significant advancement.

Furthermore, copper-mediated perfluoroalkylation reactions have been shown to be effective for a range of heteroaryl bromides. acs.orgnih.gov Investigating analogous reactions where this compound acts as the perfluoroalkylating agent could lead to the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. nih.gov

Table 2: Proposed Catalytic Reactions Involving this compound

| Reaction Type | Proposed Catalyst System | Potential Product Class |

|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Ir(ppy)₃ / IMesCuBr | Fluorinated alkanes and alkenes lookchem.com |

| Copper-Mediated Cross-Coupling | Cu(I) / Phenanthroline Ligands | Perfluoroalkylated heterocycles acs.orgnih.gov |

| Palladium-Catalyzed Reactions | Pd(0) / Ligand | Functionalized aromatic and vinylic compounds |

| Sonogashira Coupling | Pd(0) / Cu(I) | Perfluoroalkylated alkynes |

Advanced Material Applications and Polymer Science

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. researchgate.net this compound could serve as a valuable monomer or precursor in the synthesis of new fluorinated polymers with tailored properties.

The presence of the cyano group could be exploited to introduce polarity and specific intermolecular interactions within the polymer matrix, potentially leading to materials with unique dielectric properties or enhanced adhesion. The bromine atom, on the other hand, can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking sites. capes.gov.br

Future research could focus on the radical polymerization of vinyl monomers in the presence of this compound as a chain transfer agent to produce telechelic polymers. Additionally, its use in the synthesis of fluorinated polyamides or polyimides, by converting the cyano group to an amine or carboxylic acid respectively, could yield high-performance materials for demanding applications in aerospace and electronics. alfa-chemistry.com

Table 3: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Properties |

|---|---|---|

| Functional Fluoropolymers | Copolymerization with monomers like vinylidene fluoride (B91410). researchgate.netcapes.gov.br | Tunable wettability, high thermal stability. researchgate.net |

| Graft Copolymers | Atom Transfer Radical Polymerization (ATRP) initiated from the C-Br bond. | Modified surface properties, improved compatibility in blends. |

| Degradable Polysulfamides | Conversion to a sulfamoyl fluoride monomer for SuFEx click polymerization. nih.gov | Potential for chemical recycling and upcycling. nih.gov |

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up a wide range of interdisciplinary research opportunities, particularly at the interface of chemistry, biology, and medicine.

In medicinal chemistry, the incorporation of fluorinated motifs is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. sigmaaldrich.comyoutube.comnih.gov this compound could serve as a novel building block for the synthesis of bioactive molecules. nih.gov The perfluorinated isopropyl group can impart unique conformational constraints, while the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups.

In the field of agrochemicals, fluorinated compounds often exhibit enhanced efficacy and bioavailability. atamankimya.com Research into the synthesis of new pesticides and herbicides incorporating the 2-cyanohexafluoropropyl moiety could lead to the development of more potent and selective crop protection agents. youtube.com

Table 4: Interdisciplinary Research Areas for this compound

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel drug candidates. | Introduction of a unique fluorinated pharmacophore to improve drug properties. sigmaaldrich.comnih.gov |

| Agrochemicals | Development of new pesticides and herbicides. | Enhanced biological activity and stability of agrochemicals. youtube.comatamankimya.com |

| Chemical Biology | Design of chemical probes and labels. | The bromine atom allows for attachment to biomolecules for imaging or functional studies. |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-Bromo-2-cyanohexafluoropropane during synthesis?

- Methodological Answer :

-

Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to verify the fluorine and proton environments. Compare spectral data with literature values for CAS 52198-56-8 .

-

Purity Assessment : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Optimize chromatographic conditions (e.g., column type, mobile phase) as described in standard protocols for fluorinated compounds .

-

Elemental Analysis : Validate the molecular formula (C₄BrF₆N) via combustion analysis or high-resolution mass spectrometry (HRMS).

- Data Table :

| Property | Value | Reference Method |

|---|---|---|

| CAS Number | 52198-56-8 | |

| Molecular Formula | C₄BrF₆N | |

| ¹⁹F NMR Shift Range | -60 to -80 ppm (CF₃ groups) |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators with multi-purpose cartridges (e.g., AXBEK filters) for short-term exposure, as recommended for volatile halogenated compounds .

- Ventilation : Conduct experiments in fume hoods with >100 ft/min airflow to prevent inhalation risks.

- Ecological Precautions : Avoid discharge into water systems. Use secondary containment trays to mitigate spills, referencing ecological hazard guidelines for halogenated solvents .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map potential energy surfaces for bromine displacement. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .

- Solvent Effects : Use polarizable continuum models (PCM) to evaluate solvent polarity’s impact on reaction kinetics (e.g., in acetonitrile vs. DMF).

- Validation : Compare predicted activation energies with experimental kinetic data from time-resolved IR spectroscopy.

Q. What strategies resolve contradictions in reported thermal decomposition temperatures of this compound?

- Methodological Answer :

-

Controlled TGA Studies : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways. Use heating rates of 5–10°C/min to detect intermediate phases .

-

Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., impurities, heating rate). Cross-reference data with structurally analogous compounds like perfluoroisobutyronitrile (CAS 42532-60-5) .

-

Collaborative Verification : Share raw datasets via open-access platforms to enable reproducibility testing, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Data Table :

| Study Source | Decomposition Temp (°C) | Conditions |

|---|---|---|

| Literature A | 180–200 | N₂, 10°C/min |

| Literature B | 210–230 | Air, 5°C/min |

| Proposed Reconciliation | 195–215 (N₂-dependent) | Controlled TGA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.